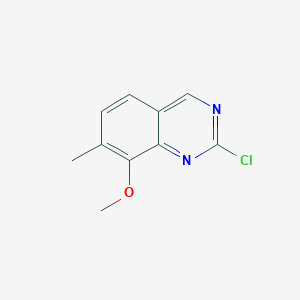

2-Chloro-8-methoxy-7-methylquinazoline

カタログ番号 B3196159

CAS番号:

956100-68-8

分子量: 208.64 g/mol

InChIキー: GOPUFWBILUGYNV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

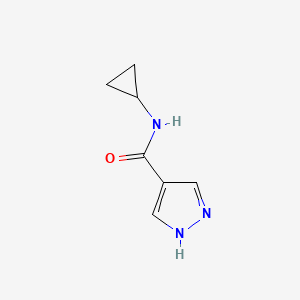

2-Chloro-8-methoxy-7-methylquinazoline is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol. It is part of the quinazoline family of compounds, which are nitrogen-containing heterocycles .

Synthesis Analysis

Quinazoline and quinazolinone derivatives, including this compound, have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This core is substituted at the 2nd position with a chlorine atom, at the 8th position with a methoxy group, and at the 7th position with a methyl group .将来の方向性

特性

CAS番号 |

956100-68-8 |

|---|---|

分子式 |

C10H9ClN2O |

分子量 |

208.64 g/mol |

IUPAC名 |

2-chloro-8-methoxy-7-methylquinazoline |

InChI |

InChI=1S/C10H9ClN2O/c1-6-3-4-7-5-12-10(11)13-8(7)9(6)14-2/h3-5H,1-2H3 |

InChIキー |

GOPUFWBILUGYNV-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NC(=NC=C2C=C1)Cl)OC |

正規SMILES |

CC1=C(C2=NC(=NC=C2C=C1)Cl)OC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-8-methoxy-7-methylquinazoline (43 g, 0.177 mol) in EtOAc (2580 mL) were added DIPEA (22.9 g, 0.177 mol) and Pd/C (8.6 g) in one portion. The reaction mixture was stirred at room temperature for 6 h under 20 psi of hydrogen. Water (800 mL) was added and the mixture was filtered. The filtrate was separated, the organic layer was washed with water (500 mL). The combined aqueous layers were re-extracted with EtOAc (700 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the crude product. The crude product was re-crystallized from EtOAc (64 mL)/petroleum ether (192 mL) to give the title compound (24.9 g, 67.5%) as a white solid.

Name

Yield

67.5%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

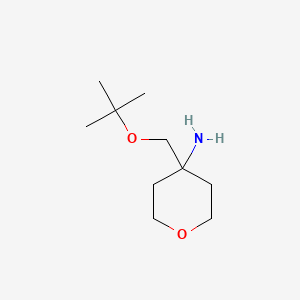

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine

951625-96-0

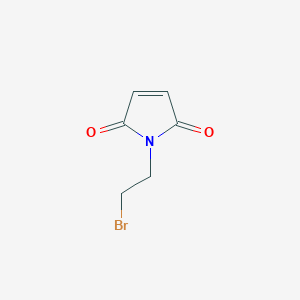

1-(2-bromoethyl)-1H-pyrrole-2,5-dione

95212-17-2

![N-(4-Ethoxy-3-methoxybenzyl)-5-methyl-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3196082.png)

![3-[(Methylamino)methyl]benzamide](/img/structure/B3196165.png)

![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)